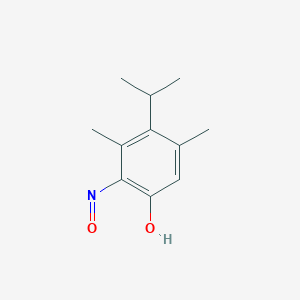
9-Diazo-2-nitro-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Diazo-2-nitro-9H-fluorene is an organic compound that belongs to the class of diazo compounds. These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom. The compound is known for its distinctive reactivity, making it a valuable intermediate in organic synthesis. The presence of both diazo and nitro groups in its structure imparts unique chemical properties that are exploited in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Diazo-2-nitro-9H-fluorene typically involves the diazotization of 2-nitrofluorene. This process can be achieved by treating 2-nitrofluorene with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is carried out at low temperatures to prevent decomposition of the diazo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems can also enhance the reproducibility and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
9-Diazo-2-nitro-9H-fluorene undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions with dipolarophiles such as alkenes and alkynes, leading to the formation of heterocyclic compounds.
Substitution Reactions: The diazo group can be replaced by other nucleophiles, resulting in the formation of substituted fluorene derivatives.
Common Reagents and Conditions
Cycloaddition Reactions: These reactions are typically carried out in the presence of a catalyst such as a transition metal complex.
Substitution Reactions: Nucleophiles such as amines, alcohols, and thiols can be used to replace the diazo group.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
9-Diazo-2-nitro-9H-fluorene has several applications in scientific research, including:
Organic Synthesis: The compound is used as an intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules.
Material Science: The unique electronic properties of the compound make it useful in the development of organic semiconductors and other advanced materials.
Medicinal Chemistry: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 9-Diazo-2-nitro-9H-fluorene involves the generation of reactive intermediates such as carbenes and nitrenes. These intermediates can undergo various chemical transformations, leading to the formation of new bonds and the creation of complex molecular structures. The diazo group can also participate in cycloaddition reactions, forming stable heterocyclic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Diazo-9H-fluorene: Similar to 9-Diazo-2-nitro-9H-fluorene but lacks the nitro group, resulting in different reactivity and applications.
2-Nitrofluorene: Contains a nitro group but lacks the diazo group, leading to different chemical properties and uses.
Uniqueness
The presence of both diazo and nitro groups in this compound makes it unique compared to other similar compounds. This dual functionality allows for a wider range of chemical reactions and applications, making it a versatile compound in organic synthesis and material science .
Eigenschaften
CAS-Nummer |
63621-14-7 |
|---|---|
Molekularformel |
C13H7N3O2 |
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
9-diazo-2-nitrofluorene |
InChI |
InChI=1S/C13H7N3O2/c14-15-13-11-4-2-1-3-9(11)10-6-5-8(16(17)18)7-12(10)13/h1-7H |
InChI-Schlüssel |
OEYYAGXZEUKYIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C2=[N+]=[N-])C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


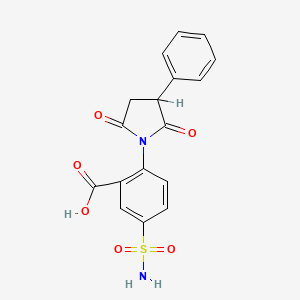
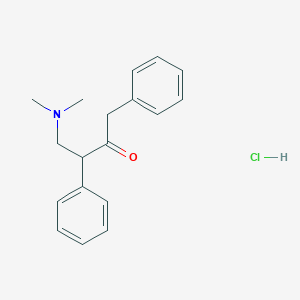
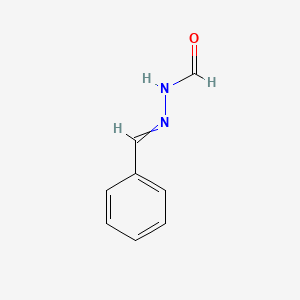
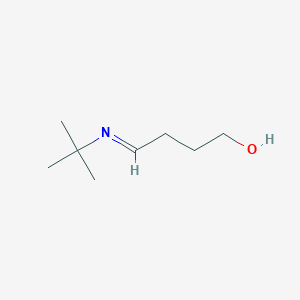
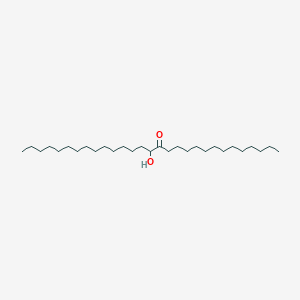
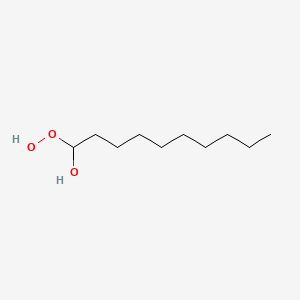
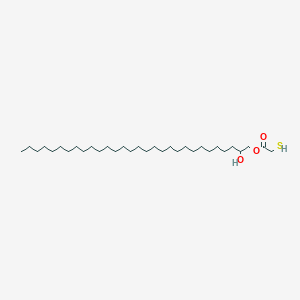

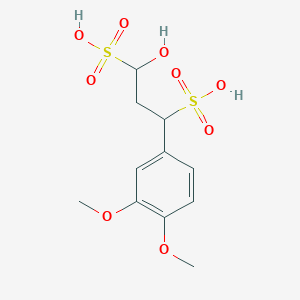
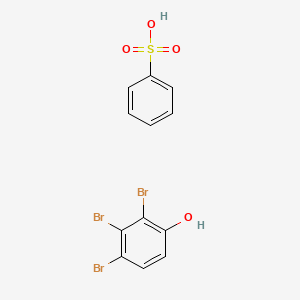
![3,3'-[Oxybis(methylene)]di([1,2,4]triazolo[4,3-a]pyridine)](/img/structure/B14490286.png)
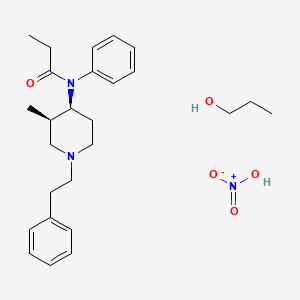
![Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-2-[2-[6-[6-[3-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-4-methoxy-3-methoxycarbonyl-4-oxobutanoyl]-1,3-benzodioxol-5-yl]-1,3-benzodioxol-5-yl]-2-oxoethyl]propanedioate](/img/structure/B14490294.png)
